

An In-depth Technical Guide to 4-Dimethylaminopyridine N-oxide (DMAPO)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Dimethylaminopyridine N-oxide*

Cat. No.: B087098

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Dimethylaminopyridine N-oxide** (DMAPO), a versatile reagent in organic synthesis. It details its chemical properties, catalytic applications, and includes specific experimental protocols.

Core Chemical and Physical Properties

4-Dimethylaminopyridine N-oxide, also known as DMAPO, is a derivative of pyridine. Its chemical and physical properties are summarized below.

Property	Value	Citations
Molecular Weight	138.17 g/mol	[1] [2] [3] [4]
Monoisotopic Mass	138.07932 Da	[5]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[1] [2] [3]
CAS Number	1005-31-8	[1] [2] [3]
Appearance	White to light yellow crystalline powder	[1] [4]
Melting Point	97 °C	[4]
Purity	>98.0%	[1] [4]
Synonyms	DMAPO, N,N-dimethyl-1-oxidopyridin-1-ium-4-amine	[1] [4] [6]

Applications in Organic Synthesis

DMAPO is a highly effective nucleophilic catalyst and oxidizing agent utilized in a variety of chemical transformations.

Nucleophilic Catalyst in Amide and Ester Synthesis

DMAPO is widely recognized for its catalytic activity in acylation reactions, particularly in the formation of amides, peptides, and esters. It is often used in conjunction with dehydrating agents like 2-methyl-6-nitrobenzoic anhydride (MNBA). In these reactions, DMAPO demonstrates high catalytic efficiency, enabling synthesis under mild conditions and often with high yields.[\[7\]](#)[\[8\]](#) This combination has proven effective in complex syntheses, including macrolactamization and segment-coupling of α -amino acids with minimal racemization.[\[7\]](#)[\[9\]](#)

The catalytic activity of the MNBA and DMAPO combination has been shown to be superior to other common coupling reagents such as HATU and PyBOP in certain applications, like the synthesis of the macrolactam core of FE399 analogues.[\[9\]](#)[\[10\]](#)

Oxidizing Agent

DMAPO also functions as an efficient oxidizing agent. It can be used for the conversion of alkyl halides to their corresponding aldehydes and ketones.[\[11\]](#) This application provides a valuable method for the oxidation of primary and secondary alkyl halides under specific reaction conditions.[\[11\]](#)

Experimental Protocols

The following are detailed experimental methodologies for key reactions involving DMAPO.

Protocol 1: Peptide Coupling using DMAPO and MNBA

This protocol describes a general procedure for the synthesis of dipeptides.

Reaction:

- N-(9-fluorenylmethoxycarbonyl)-S-triphenylmethyl-L-cysteine + Amine -> Dipeptide

Materials:

- N-(9-fluorenylmethoxycarbonyl)-S-triphenylmethyl-L-cysteine
- Amine substrate (e.g., an amino acid ester)
- 2-Methyl-6-nitrobenzoic anhydride (MNBA)
- 4-(Dimethylaminopyridine N-oxide) (DMAPO) or 4-(Dimethylaminopyridine) (DMAP)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium hydrogencarbonate (NaHCO_3)

Procedure:

- Dissolve the amine substrate in dichloromethane in a reaction vessel under an inert atmosphere (e.g., argon).
- Cool the solution to 0 °C in an ice bath.

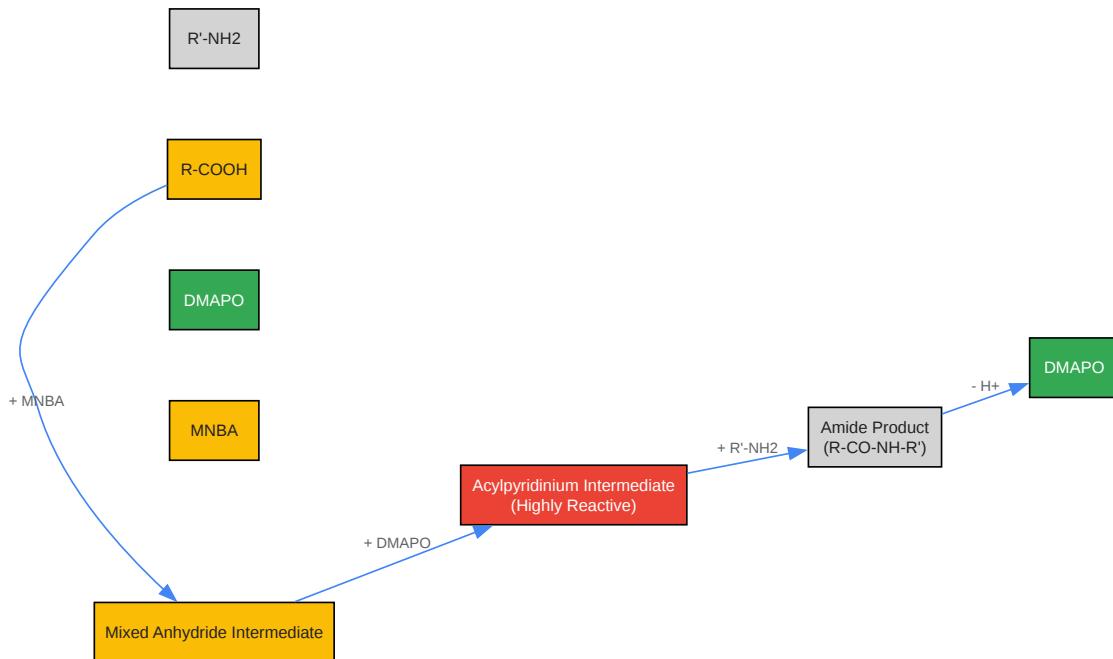
- Sequentially add N-(9-fluorenylmethoxycarbonyl)-S-triphenylmethyl-L-cysteine, MNBA, and DMAP (or DMAPO) to the cooled solution.
- Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[10]
- Quench the reaction by adding saturated aqueous sodium hydrogencarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over sodium sulfate.
- Evaporate the solvent to yield the crude product, which can be further purified by chromatography.

Protocol 2: Macrolactamization using DMAPO and MNBA

This protocol details the intramolecular cyclization to form a macrolactam, a key step in the synthesis of a depsipeptidic analogue of FE399.[9][10]

Materials:

- Linear peptide precursor
- 2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.3 equiv)
- 4-(Dimethylaminopyridine N-oxide) (DMAPO) (0.2 equiv)
- Triethylamine (2.6 equiv)
- Solvent (e.g., Dichloromethane)


Procedure:

- Prepare a solution of the linear peptide precursor in the chosen solvent under an inert atmosphere.

- Add MNBA, DMAPO, and triethylamine to the solution.
- Stir the reaction mixture at room temperature and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, quench the reaction and work up as described in the peptide coupling protocol. The combination of MNBA and a catalytic amount of DMAPO has been shown to provide higher yields compared to other coupling reagents like HATU and PyBOP for this transformation.^[9]

Reaction Mechanism and Visualization

The catalytic cycle of DMAPO in MNBA-mediated amide bond formation involves the activation of a carboxylic acid by MNBA, followed by nucleophilic attack of DMAPO to form a highly reactive acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and regeneration of the DMAPO catalyst.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Dimethylamino)pyridine N-Oxide | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]

- 4. 4-(Dimethylamino)pyridine N-Oxide Hydrate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. PubChemLite - 4-(dimethylamino)pyridine n-oxide (C7H10N2O) [pubchemlite.lcsb.uni.lu]
- 6. 4-(Dimethylamino)pyridine N-Oxide | 1005-31-8 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 7. 4-(Dimethylamino)pyridine N-oxide (DMAPO): an effective nucleophilic catalyst in the peptide coupling reaction with 2-methyl-6-nitrobenzoic anhydride. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DMAPO as an Oxidant and Condensing Agent | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Dimethylaminopyridine N-oxide (DMAPO)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087098#4-dimethylaminopyridine-n-oxide-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com